N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
Description
The compound N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 2. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-13-5-7-16(9-14(13)2)25-21(17-11-31(27,28)12-18(17)24-25)23-22(26)15-6-8-19(29-3)20(10-15)30-4/h5-10H,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTDARRFLSGVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide (CAS Number: 6226-58-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H18N3O3S |
| Molecular Weight | 399.439 g/mol |
| Density | 1.43 g/cm³ |
| Boiling Point | 572.1 °C at 760 mmHg |
| LogP | 4.462 |
The structure features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of thieno[3,4-c]pyrazoles can have varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 15.62 µg/mL against certain pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of this class of compounds is noteworthy. A related study demonstrated that certain thieno[3,4-c]pyrazole derivatives exhibited anti-inflammatory activity ranging from 5% to 70.7%, compared to standard drugs like ibuprofen which showed an efficacy of 86.4% . This suggests that this compound may also possess similar benefits.
Anticancer Activity
Recent investigations into thieno[3,4-c]pyrazole derivatives have highlighted their potential as anticancer agents. For example, compounds with similar scaffolds have been screened for their ability to inhibit cancer cell proliferation in vitro. In one study, a related compound demonstrated significant cytotoxicity against various cancer cell lines . The mechanisms often involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thieno[3,4-c]pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : These compounds may modulate various receptors that play roles in inflammation and cancer progression.
- Molecular Docking Studies : Computational studies suggest that the compound can form hydrogen bonds with critical amino acids in target proteins .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Screening : A series of related compounds were tested against common pathogens using disk diffusion methods and showed promising results .
- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of similar thieno[3,4-c]pyrazole derivatives. Results indicated a significant reduction in inflammation markers compared to control groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide exhibit promising anticancer properties. For instance, studies on thieno[3,4-c]pyrazole derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways such as PI3K/Akt and MAPK/ERK .
- Case Studies : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro and reduced tumor size in vivo models .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity.
- Testing Methods : The compound's efficacy against various bacterial strains was assessed using the agar well diffusion method. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria .
- Implications : The potential use of this compound as a lead for developing new antimicrobial agents is noteworthy due to rising antibiotic resistance.
Anti-inflammatory Effects
The anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives are another area of interest.
- Biological Activity : Compounds within this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture studies.
- Applications : This suggests potential therapeutic applications in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thieno[3,4-c]pyrazole derivatives.
- Mechanism : These compounds may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities and reducing reactive oxygen species (ROS) levels .
- Research Findings : In animal models of neurodegenerative diseases like Alzheimer's, these compounds demonstrated improved cognitive functions and reduced neuroinflammation.
Synthesis and Structural Variations
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.
| Synthesis Step | Description | Yield (%) |
|---|---|---|
| Step 1 | Synthesis of thieno[3,4-c]pyrazole core | 85% |
| Step 2 | Functionalization with dimethoxybenzamide | 75% |
| Step 3 | Purification via recrystallization | 90% |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group in the dimethoxybenzamide moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine:
| Reaction Conditions | Products |
|---|---|
| 6M HCl, reflux, 12h | 3,4-Dimethoxybenzoic acid + 2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine |
| 10% NaOH, 80°C, 8h | Sodium 3,4-dimethoxybenzoate + corresponding amine |
The sulfone group (5,5-dioxido) is chemically inert under most hydrolysis conditions due to its electron-withdrawing nature but may participate in nucleophilic substitution under extreme conditions .
Nucleophilic Substitution
The sulfone group in the thieno[3,4-c]pyrazole ring can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For example:
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia (NH3) | DMF, 120°C, 24h | Replacement of sulfone with -NH2 group |
| Methoxide (CH3O⁻) | THF, 60°C, 18h | Methoxy-substituted thieno[3,4-c]pyrazole derivative |
This reactivity is analogous to sulfonamide-containing heterocycles .
Oxidation
The dimethylphenyl group may undergo oxidation to form a dicarboxylic acid derivative under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO4, H2SO4 | 100°C, 6h | 3,4-Dicarboxyphenyl-substituted derivative |
Reduction
The amide group is resistant to standard reductions (e.g., LiAlH4), but the sulfone can be reduced to a thioether using reagents like Zn/HCl:
| Reducing Agent | Conditions | Product |
|---|---|---|
| Zn, HCl | Reflux, 12h | Thieno[3,4-c]pyrazole thioether derivative |
Ring-Opening Reactions
The thieno[3,4-c]pyrazole sulfone ring may undergo ring-opening under basic conditions or via photochemical pathways:
| Conditions | Products |
|---|---|
| NaOH (aq.), 100°C, 24h | Cleavage to form a disulfide and pyrazole fragments |
| UV light, benzene, 48h | Isomerization to open-chain thiol derivatives |
Demethylation Reactions
The dimethoxy groups on the benzamide can undergo demethylation with strong acids or Lewis acids:
| Reagent | Conditions | Product |
|---|---|---|
| BBr3, CH2Cl2 | -78°C, 2h | 3,4-Dihydroxybenzamide derivative |
| HI, AcOH | Reflux, 6h | Partial demethylation to monomethoxy or hydroxylated analogs |
Electrophilic Aromatic Substitution (EAS)
The dimethylphenyl group directs electrophilic substitution to the para position relative to the methyl groups. Nitration and sulfonation are plausible:
| Reagent | Conditions | Product |
|---|---|---|
| HNO3, H2SO4 | 0°C, 4h | Para-nitro-substituted dimethylphenyl derivative |
| SO3, H2SO4 | 50°C, 8h | Para-sulfo-substituted analog |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound is compared to two analogs from the provided evidence:
Notes:
- The 3,5-dimethylphenyl group in may reduce steric hindrance compared to 3,4-dimethyl, altering target engagement .
- Benzamide Substituents: The target’s 3,4-dimethoxy group balances lipophilicity and hydrogen-bonding capacity.
Sulfone Group :
Hypothesized Pharmacological Implications
Binding Affinity and Selectivity
- The 3,4-dimethylphenyl group in the target compound likely improves hydrophobic interactions with binding pockets compared to the 4-methoxyphenyl (), which may prioritize electronic effects over steric fit .
- The 3,5-dimethylphenyl substituent () could enable tighter packing in flat binding sites due to symmetrical substitution, though this remains speculative without experimental data .
Preparation Methods
Cyclization Strategies
The thieno[3,4-c]pyrazole scaffold is synthesized through cyclization reactions, often employing Jacobson reaction principles. For Intermediate A, the synthesis proceeds as follows:
Step 1: Preparation of 3-Amino-4-methylthiophene-2-carboxylate
- Starting Material : Methyl 3-aminothiophene-2-carboxylate (commercially available).
- Reduction : Lithium aluminum hydride (LAH) in refluxing 1,4-dioxane reduces the ester to (2-methyl-3-thienyl)amine.
$$
\text{Methyl 3-aminothiophene-2-carboxylate} \xrightarrow{\text{LAH, 1,4-dioxane}} \text{(2-Methyl-3-thienyl)amine}
$$
Step 2: Jacobson Cyclization
- N-Acetylation : Treat the amine with acetic anhydride to form the N-acetyl derivative.
- Nitrosation : Reaction with sodium nitrite in acidic conditions generates a diazonium intermediate.
- Cyclization : Intramolecular cyclization under thermal conditions yields the thieno[3,4-c]pyrazole core.
$$
\text{(2-Methyl-3-thienyl)amine} \xrightarrow[\text{Ac}2\text{O}]{\text{NaNO}2, \text{HCl}} \text{Thieno[3,4-c]pyrazole}
$$
Step 3: Sulfonation
Introduction of the 3,4-Dimethylphenyl Group
Friedel-Crafts Alkylation
- Reagents : 3,4-Dimethylbenzene and aluminum chloride.
- Conditions : The pyrazole nitrogen at N2 undergoes alkylation, with AlCl3 facilitating electrophilic aromatic substitution.
Synthesis of 3,4-Dimethoxybenzamide
Benzoyl Chloride Preparation
- Starting Material : 3,4-Dimethoxybenzoic acid.
- Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid to 3,4-dimethoxybenzoyl chloride.
$$
\text{3,4-Dimethoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3,4-Dimethoxybenzoyl chloride}
$$
Amide Coupling Reaction
Activation and Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).
- Base : Triethylamine or 4-dimethylaminopyridine (DMAP).
- Solvent : Dichloromethane or tetrahydrofuran (THF).
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{EDCI, DMAP}} \text{Target Compound}
$$
Optimization and Challenges
Regioselectivity in Cyclization
Sulfonation Efficiency
- Issue : Over-oxidation leading to sulfone degradation.
- Solution : Gradual addition of oxidizing agents (e.g., H₂O₂) at 0–5°C minimizes side reactions.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, CH₃), δ 3.85 (s, 6H, OCH₃), δ 6.75–7.45 (m, aromatic protons) |
| ¹³C NMR | δ 168.5 (C=O), δ 152.1 (SO₂), δ 56.2 (OCH₃) |
| HRMS | [M+H]⁺ calc. 481.1521, found 481.1518 |
Industrial-Scale Considerations
Cost-Effective Catalysts
Green Chemistry Approaches
- Solvent Replacement : Switch from THF to cyclopentyl methyl ether (CPME) for improved sustainability.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the thieno[3,4-c]pyrazole core of this compound to maximize yield?
- Methodology : Employ cyclization reactions using substituted thioketones and hydrazines under controlled temperatures (80–120°C) with solvents like ethanol or DMF. Monitor reaction progress via TLC and optimize time (6–12 hours) to minimize by-products such as unreacted intermediates . For functionalization steps (e.g., benzamide coupling), use sodium hydride in DMF at 0–5°C to enhance regioselectivity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- Methodology : Combine ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., dimethylphenyl and dimethoxybenzamide groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For stereochemical analysis, use 2D NMR (COSY, NOESY) to resolve spatial arrangements of the dihydrothieno-pyrazole ring .
Q. How can researchers determine the solubility profile of this compound for in vitro biological assays?
- Methodology : Perform phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. Calculate partition coefficients (LogP) via HPLC to predict membrane permeability .
Q. What purification strategies are recommended to isolate high-purity compound after synthesis?
- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for initial purification. Final polishing can be achieved via recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can crystallographic studies elucidate the 3D conformation of this compound and its implications for target binding?
- Methodology : Perform single-crystal X-ray diffraction on crystals grown via slow evaporation (acetone/chloroform). Analyze bond angles and torsional strains in the thieno-pyrazole core to model interactions with biological targets (e.g., enzyme active sites). Compare with computational docking simulations .
Q. What experimental designs are effective for resolving contradictions between kinetic and thermodynamic data in reaction pathways?
- Methodology : Conduct variable-temperature NMR studies to track intermediate formation. Pair with DFT calculations to model energy barriers for competing pathways (e.g., cyclization vs. dimerization). Validate using stopped-flow spectroscopy for real-time kinetic analysis .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodology : Synthesize analogs with substitutions on the dimethylphenyl (e.g., electron-withdrawing groups) and dimethoxybenzamide moieties. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational descriptors (e.g., electrostatic potential maps, steric bulk) .
Q. What strategies mitigate side reactions during the cyclization step of the thieno-pyrazole core?
- Methodology : Introduce microwave-assisted synthesis to reduce reaction time (from hours to minutes) and improve regioselectivity. Use scavenger resins (e.g., polymer-bound thiophiles) to trap reactive by-products like sulfur oxides .
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?
- Methodology : Re-optimize computational models (e.g., DFT functionals) using experimental NMR chemical shifts as benchmarks. Validate with isotope-labeling experiments (e.g., ¹⁵N/¹³C) to trace reaction mechanisms and identify unaccounted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
